molecular formula C23H18N4O4S B2554799 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide CAS No. 1251558-33-4

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide

Cat. No. B2554799
CAS RN: 1251558-33-4
M. Wt: 446.48
InChI Key: SDOZXZFDQNRWQA-UHFFFAOYSA-N
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Description

“1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an indoline group (a benzene ring fused to a five-membered nitrogen-containing ring). These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl, piperidine, and indoline groups each contribute distinct structural characteristics .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. Piperidine derivatives can undergo a variety of chemical reactions, including Boulton–Katritzky rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperidine ring could potentially make the compound a base .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including 1-benzoylpiperidine, serve as essential building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers have explored the synthesis of substituted piperidines using innovative methods . In medicinal chemistry, 1-benzoylpiperidine derivatives have been investigated for their potential as:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many piperidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound. Given the wide range of activities exhibited by piperidine derivatives, “1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” could potentially have interesting pharmaceutical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves the reaction of 1-benzoylindoline-6-carboxylic acid with 2-piperidin-1-ylethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.", "Starting Materials": [ "1-benzoylindoline-6-carboxylic acid", "2-piperidin-1-ylethylamine", "coupling agent (e.g. EDCI or HATU)", "dehydrating agent (e.g. thionyl chloride)" ], "Reaction": [ "Step 1: Dissolve 1-benzoylindoline-6-carboxylic acid and 2-piperidin-1-ylethylamine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add a dehydrating agent such as thionyl chloride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] }

CAS RN

1251558-33-4

Product Name

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3

InChI Key

SDOZXZFDQNRWQA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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